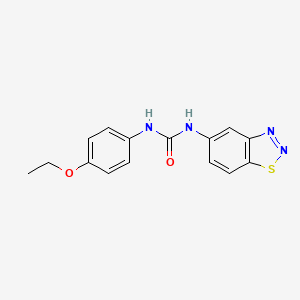

N-1,2,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

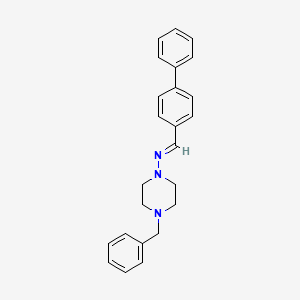

Benzothiadiazole derivatives, including those with urea linkages, have attracted considerable interest due to their wide range of potential applications, including as plant growth regulators and in medicinal chemistry. The structural diversity and functional adaptability of these compounds allow for the exploration of various biological activities and physicochemical properties.

Synthesis Analysis

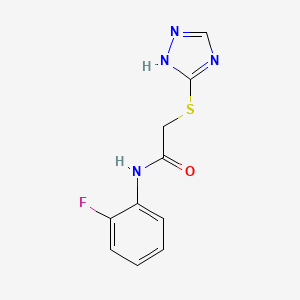

The synthesis of benzothiadiazole-urea derivatives typically involves the reaction of benzothiadiazole with various isocyanates or isothiocyanates under different conditions. For example, microwave irradiation has been used to synthesize N-aryl-N′-(5-benzoruyl-1,3,4-thiadiazole-2-yl) ureas, offering excellent yields and demonstrating the efficiency of this method (Quan Zheng-jun, 2007).

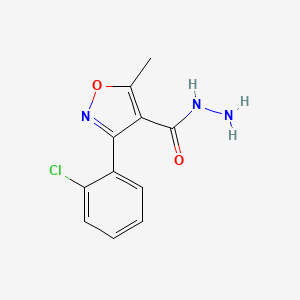

Molecular Structure Analysis

X-ray crystallography, NMR, MS, and IR techniques are commonly employed to characterize the molecular structure of synthesized compounds. These analyses provide detailed information about the crystal packing, molecular conformations, and intermolecular interactions, which are essential for understanding the compounds' properties and activities. For instance, a study detailed the crystal structure of a benzothiadiazole-urea derivative, highlighting the planarity of the urea scaffold and its interactions within the crystal lattice (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

Benzothiadiazole-ureas engage in various chemical reactions, reflective of their functional groups. Their reactivity can lead to the formation of different derivatives, each exhibiting unique properties. For example, the Lossen rearrangement has been applied to synthesize ureas from carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).

Wissenschaftliche Forschungsanwendungen

Enzymatic Inhibition and Anticancer Applications

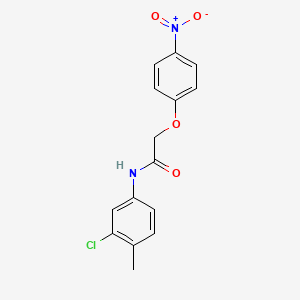

Urea derivatives, including those related to benzothiadiazole, have been synthesized and assessed for their potential in inhibiting enzymes and combating cancer. One study synthesized derivatives and tested them against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, revealing varied inhibition ranges. Specifically, a new compound showed in vitro anticancer activity against a prostate cancer cell line, indicating the potential of these compounds in developing new anticancer therapies (Mustafa et al., 2014).

Plant Biology and Growth Regulation

In the realm of plant biology, urea derivatives have been identified as positive regulators of cell division and differentiation, displaying cytokinin-like activity. These compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are utilized in vitro plant morphogenesis studies to enhance adventitious root formation. This exploration into urea derivatives offers new insights into their biological activity and potential applications in agriculture and plant tissue culture (Ricci & Bertoletti, 2009).

Material Science and Photovoltaic Performance

The synthesis of benzothiadiazole derivatives bearing thermally cleavable ester groups has been explored for applications in polymer photovoltaic devices. These compounds, when copolymerized with alkylsubstituted cyclopentadithiophene, exhibit band gaps suitable for photovoltaic applications. The positioning of ester groups significantly influences the photovoltaic performance and film morphology, demonstrating the potential of these materials in improving the efficiency of solar energy conversion (Helgesen et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(1,2,3-benzothiadiazol-5-yl)-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-2-21-12-6-3-10(4-7-12)16-15(20)17-11-5-8-14-13(9-11)18-19-22-14/h3-9H,2H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUGYLXWIXHZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)SN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2,3-Benzothiadiazol-5-YL)-1-(4-ethoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)

![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)

![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)